molecular formula C14H25NO3 B2588043 Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate CAS No. 2287281-74-5

Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate

Cat. No.: B2588043
CAS No.: 2287281-74-5
M. Wt: 255.358
InChI Key: XSCZTUWPKPSMOG-UHFFFAOYSA-N
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Description

Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C14H25NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and cyclobutane, a four-membered ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate typically involves the reaction of tert-butyl cyclobutane-1-carboxylate with 3-hydroxypiperidine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for further use in research and development.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Researchers investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-hydroxypiperidine-1-carboxylate: A similar compound with a piperidine ring but without the cyclobutane moiety.

    Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate: Another derivative with a methyl group instead of the cyclobutane ring.

Uniqueness

Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate is unique due to the presence of both the piperidine and cyclobutane rings, which confer distinct structural and chemical properties. This combination allows for specific interactions and applications that are not possible with simpler derivatives.

Properties

IUPAC Name

tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-12(2,3)18-11(16)13(6-4-7-13)14(17)8-5-9-15-10-14/h15,17H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCZTUWPKPSMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC1)C2(CCCNC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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